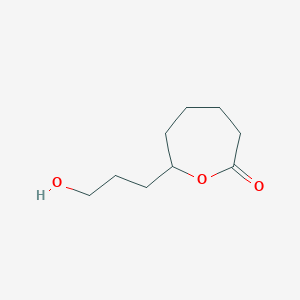

7-(3-Hydroxypropyl)oxepan-2-one

Description

Properties

CAS No. |

64767-64-2 |

|---|---|

Molecular Formula |

C9H16O3 |

Molecular Weight |

172.22 g/mol |

IUPAC Name |

7-(3-hydroxypropyl)oxepan-2-one |

InChI |

InChI=1S/C9H16O3/c10-7-3-5-8-4-1-2-6-9(11)12-8/h8,10H,1-7H2 |

InChI Key |

SMXCYPCZMUPCKA-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(=O)OC(C1)CCCO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3-Hydroxypropyl)oxepan-2-one can be achieved through several methods. One common approach involves the ring-opening polymerization of oxepane, followed by functionalization to introduce the hydroxypropyl group . This method typically employs cationic initiators such as EtaOBF4, EtaOSbCls, and SbCls-epichlorohydrin . The reaction conditions include maintaining the temperature at around 30°C to 56-58°C to achieve high purity and yield .

Industrial Production Methods

Industrial production of 7-(3-Hydroxypropyl)oxepan-2-one may involve the Baeyer-Villiger oxidation of cyclohexanone with peracetic acid, followed by further functionalization steps . This method is scalable and can produce large quantities of the compound with high efficiency.

Chemical Reactions Analysis

Types of Reactions

7-(3-Hydroxypropyl)oxepan-2-one undergoes various chemical reactions, including:

Oxidation: The hydroxypropyl group can be oxidized to form corresponding carbonyl compounds.

Reduction: The lactone ring can be reduced to form the corresponding diol.

Substitution: The hydroxypropyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like sodium hydride (NaH) and alkyl halides are employed.

Major Products Formed

Oxidation: Formation of carbonyl compounds.

Reduction: Formation of diols.

Substitution: Formation of substituted oxepanones.

Scientific Research Applications

7-(3-Hydroxypropyl)oxepan-2-one has several applications in scientific research:

Polymer Chemistry: Used as a monomer in the synthesis of specialized polymers through ring-opening polymerization.

Biomedical Research: Employed in the development of biomedical materials, including drug delivery systems and tissue engineering scaffolds.

Industrial Applications: Utilized in the production of high-performance materials and as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of 7-(3-Hydroxypropyl)oxepan-2-one involves its ability to undergo ring-opening polymerization, which is initiated by cationic or anionic initiators . The hydroxypropyl group can participate in hydrogen bonding and other interactions, influencing the polymer’s properties. The molecular targets and pathways involved depend on the specific application, such as drug delivery or material synthesis.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following compounds are compared based on core structure, substituents, and functional groups:

Physicochemical Properties

- Solubility: The hydroxypropyl group in 7-(3-Hydroxypropyl)oxepan-2-one increases water solubility compared to alkyl-substituted oxepanones like (4R,7S)-7-isopropyl-4-methyloxepan-2-one and 7-hexyl-2-propyl derivatives . Chromen-2-one derivatives (e.g., compound 12b in ) exhibit moderate solubility due to aromatic rings and methoxy groups .

- Stereochemistry: (4R,7S)-7-isopropyl-4-methyloxepan-2-one highlights the role of stereochemistry in biological activity, common in terpenoid derivatives .

Research Findings

- Natural Occurrence : Compound 9 (3-hydroxypropyl-substituted lignan) and (4R,7S)-7-isopropyl-4-methyloxepan-2-one are naturally occurring, isolated from plants .

- Biological Activity: Chromen-2-one derivatives show targeted bioactivity as drug precursors, while alkyl-substituted oxepanones may serve as hydrophobic intermediates in organic synthesis .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 7-(3-Hydroxypropyl)oxepan-2-one, and how can reaction efficiency be optimized?

- Methodological Answer : The compound can be synthesized via halocyclization reactions, as demonstrated in analogous oxepanone derivatives (e.g., bromomethyl-oxepan-2-one in ). Key steps include:

- Preorganization of electrophilic intermediates (e.g., using ICDA activation strategies for cyclization ).

- Monitoring reaction progress via TLC (hexane:ethyl acetate, 80:20 v/v) and validating purity with NMR (e.g., δ 4.44 ppm for proton environments ).

- Optimize yields by adjusting solvent polarity, temperature, and catalyst loading.

Q. How should researchers characterize the purity and structural integrity of 7-(3-Hydroxypropyl)oxepan-2-one?

- Methodological Answer :

- NMR Spectroscopy : Compare experimental H and C NMR spectra with published data for analogous compounds (e.g., 7-(bromomethyl)oxepan-2-one in ). Key peaks include carbonyl carbons (~174 ppm) and hydroxypropyl protons (~3.4–4.4 ppm).

- Chromatography : Use HPLC or GC-MS with polar stationary phases to resolve potential byproducts.

- Mass Spectrometry : Confirm molecular weight (e.g., Exact Mass ~200.123 g/mol for derivatives ).

Q. What safety protocols are critical when handling 7-(3-Hydroxypropyl)oxepan-2-one in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear impermeable gloves (e.g., nitrile) and tightly sealed goggles due to potential skin/eye irritation .

- Ventilation : Use fume hoods to minimize inhalation risks.

- Spill Management : Absorb spills with diatomite or universal binders; avoid drainage into water systems .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectral data for 7-(3-Hydroxypropyl)oxepan-2-one derivatives?

- Methodological Answer :

- Comparative Analysis : Cross-reference NMR shifts with structurally similar compounds (e.g., 7-(trimethylsilyl)methyl derivatives ).

- Experimental Validation : Reproduce synthesis under controlled conditions (e.g., inert atmosphere, anhydrous solvents) to isolate variables affecting spectral outcomes .

- Statistical Tools : Apply multivariate analysis to identify outliers in published datasets .

Q. What mechanistic insights can be gained from studying the reactivity of 7-(3-Hydroxypropyl)oxepan-2-one under oxidative conditions?

- Methodological Answer :

- Surface Reactivity Studies : Use microspectroscopic imaging (e.g., AFM or SEM) to analyze adsorption behavior on indoor surfaces, as modeled in analogous organic compounds .

- Kinetic Profiling : Monitor reaction pathways via time-resolved FTIR or Raman spectroscopy to detect intermediate species.

- Computational Modeling : Employ DFT calculations to predict activation energies for oxidation steps .

Q. How do environmental factors (e.g., humidity, pH) influence the stability of 7-(3-Hydroxypropyl)oxepan-2-one?

- Methodological Answer :

- Accelerated Stability Testing : Expose the compound to controlled humidity (25–90% RH) and pH gradients (3–10) while tracking degradation via LC-MS .

- Thermal Analysis : Perform DSC/TGA to identify decomposition thresholds (e.g., log Pow ~2.81 suggests moderate hydrophobicity ).

- Environmental Fate Modeling : Use QSAR models to predict hydrolysis rates and byproduct formation .

Data Presentation and Critical Analysis

Q. What statistical methods are appropriate for analyzing discrepancies in thermal stability data?

- Methodological Answer :

- Regression Analysis : Correlate decomposition temperatures with structural parameters (e.g., substituent electronegativity).

- Error Propagation : Quantify uncertainty in DSC measurements using replicate runs (±0.5°C precision).

- Data Visualization : Present results in Arrhenius plots or 3D heatmaps to highlight trends .

Q. How can researchers design experiments to validate hypothesized reaction mechanisms involving 7-(3-Hydroxypropyl)oxepan-2-one?

- Methodological Answer :

- Isotopic Labeling : Incorporate O or deuterated reagents to trace oxygen/carbon pathways.

- Trapping Intermediates : Use quenching agents (e.g., TEMPO) to stabilize transient species for NMR/ESR analysis .

- Control Experiments : Compare outcomes with/without catalysts or inhibitors to confirm mechanistic steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.